

Formebolone (Esiclene, Hubernol): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formebolone*

Cat. No.: *B1673541*

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Introduction

Formebolone, also known by its chemical name 2-formyl-11 α -hydroxy-17 α -methyl- δ^1 -testosterone, is an orally active anabolic-androgenic steroid (AAS).[1] It has been marketed under the brand names Esiclene and Hubernol in Spain and Italy.[1] **Formebolone** is characterized as an anabolic and anticatabolic agent.[1] While it exhibits some anabolic properties, its potency is considered inferior to testosterone, and it is reported to have virtually no androgenic activity.[1] A notable characteristic of **Formebolone** is its ability to counteract the catabolic effects of potent glucocorticoids, such as dexamethasone.[1][2] This technical guide provides a comprehensive overview of the available scientific data on **Formebolone**, focusing on its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

Formebolone is a synthetic derivative of testosterone. Its chemical structure and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(8S,9S,10R,11R,13S,14S,17S) -11,17-dihydroxy-10,13,17-trimethyl-3-oxo- 7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde	[3]
Synonyms	Formyldienolone, 2-formyl-11 α -hydroxy-17 α -methyl- δ^1 -testosterone, Esiclone, Hubernol	[1][3]
Molecular Formula	C ₂₁ H ₂₈ O ₄	[3]
Molecular Weight	344.44 g/mol	
CAS Number	2454-11-7	[3]
Melting Point	209-212 °C	
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO	
Optical Rotation	[α] _D ²⁵ -105° (CHCl ₃)	[4]

Mechanism of Action

Formebolone's primary mechanism of action involves its anabolic and anticatabolic properties. While it is classified as an anabolic-androgenic steroid, its direct interaction with the androgen receptor and its anticatabolic effects appear to be more complex than typical AAS.

Anabolic Activity

As an anabolic agent, **Formebolone** is expected to interact with the androgen receptor (AR) in target tissues like skeletal muscle, leading to an increase in protein synthesis and muscle growth. However, it is reported to have weaker anabolic activity compared to testosterone.[1]

Anticatabolic Activity

A key feature of **Formebolone** is its ability to counteract the catabolic effects of glucocorticoids. [1][2] This is particularly relevant in conditions of muscle wasting. The proposed mechanisms for this anticatabolic action include:

- Inhibition of 11 β -hydroxysteroid dehydrogenase (11 β -HSD): **Formebolone** is a very weak inhibitor of 11 β -HSD type 2, with a reported half-maximal inhibitory concentration (IC₅₀) of greater than 10 μ M.[1] 11 β -HSDs are enzymes responsible for the interconversion of active and inactive glucocorticoids. By potentially modulating glucocorticoid metabolism, **Formebolone** may reduce their catabolic signaling.
- Interaction with Glucocorticoid Signaling: It has been suggested that the antiglucocorticoid activity of **Formebolone** may be mediated by the modulation of enzymatic processes rather than by direct binding to the glucocorticoid receptor (GR).[1]

Quantitative Data

A comprehensive review of the available literature reveals limited publicly accessible quantitative data for **Formebolone**. The following tables summarize the known values and highlight the data that remains to be fully elucidated from primary sources.

Receptor Binding and Enzyme Inhibition

Target	Parameter	Value	Notes
Androgen Receptor (AR)	Binding Affinity (K _i)	Data not available	
Glucocorticoid Receptor (GR)	Binding Affinity (K _i)	Data not available	Formebolone's anticatabolic effect is thought to be indirect rather than through direct GR binding.
11 β -hydroxysteroid dehydrogenase type 2 (11 β -HSD2)	IC ₅₀	> 10 μ M	Indicates very weak inhibition.[1]

Anabolic and Androgenic Activity

Assay	Parameter	Result	Notes
Hershberger Assay	Anabolic:Androgenic Ratio	Data not available	This assay is the standard method for determining the anabolic and androgenic potential of steroids.

Preclinical and Clinical Data

Study Type	Parameter	Result	Notes
Anticatabolic Activity (Preclinical)	Nitrogen Elimination	Demonstrated reduction in dexamethasone-induced nitrogen elimination in castrated rats.	Specific quantitative data on the percentage of reduction is not available in the abstract. [2]
Metabolic Study (Human)	Nitrogen Balance	Positive effect on nitrogen balance observed in human subjects.	The abstract lacks specific quantitative data on the magnitude of the effect. [5]
Toxicity (Preclinical)	LD ₅₀ (rats, i.p.)	104 mg/kg	
Toxicity (Preclinical)	LD ₅₀ (mice, i.p.)	187 mg/kg	
Toxicity (Preclinical)	LD ₅₀ (rats, s.c.)	270 mg/kg	
Toxicity (Preclinical)	LD ₅₀ (mice, s.c.)	293 mg/kg	
Toxicity (Preclinical)	LD ₅₀ (rats, oral)	>1000 mg/kg	[4]

Experimental Protocols

Detailed experimental protocols for the key studies on **Formebolone** are not fully available in the public domain. However, based on standard methodologies of the time, the following

sections outline the likely protocols used.

Assessment of Anticatabolic Activity (Cerutti et al., 1976)

The study by Cerutti and colleagues likely followed a protocol similar to this:

- Animal Model: Male castrated rats were used to eliminate the influence of endogenous androgens.
- Induction of Catabolism: Dexamethasone-21-phosphate was administered to induce a catabolic state, leading to increased nitrogen excretion.
- Treatment Groups:
 - Control group (vehicle only)
 - Dexamethasone group
 - Dexamethasone + **Formebolone** group (various doses)
- Nitrogen Balance Measurement:
 - Animals were housed in metabolic cages to allow for the collection of urine over a specified period.
 - Total nitrogen content in the collected urine was determined using a standard method like the Kjeldahl method.
- Data Analysis: The total nitrogen excreted by the **Formebolone**-treated group was compared to the dexamethasone-only group to quantify the anticatabolic effect.
- Assessment of Androgenicity: The weights of androgen-sensitive tissues, such as the seminal vesicles and ventral prostate, were measured at the end of the study to assess virilizing effects.

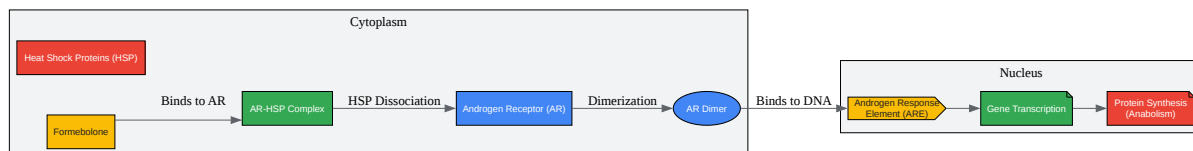
Human Metabolic Studies (Gelli & Vignati, 1976)

This clinical trial likely employed a nitrogen balance study design:

- Study Population: Healthy adult male volunteers.
- Study Design: A controlled clinical trial, likely with a placebo group. The study was divided into three phases: a pre-treatment baseline period, a treatment period with daily **Formebolone** administration, and a post-treatment follow-up period.
- Dietary Control: Participants would have consumed a standardized diet with a known amount of protein (and therefore nitrogen) intake throughout the study period.
- Sample Collection: 24-hour urine and fecal collections were performed during each phase of the study.
- Nitrogen Analysis: The total nitrogen content of the diet, urine, and feces was measured.
- Nitrogen Balance Calculation: Nitrogen balance was calculated as:
 - $\text{Nitrogen Balance} = \text{Nitrogen Intake} - (\text{Urinary Nitrogen} + \text{Fecal Nitrogen} + \text{Insensible Nitrogen Losses})$
 - Insensible losses (e.g., through skin and sweat) are typically estimated.
- Data Analysis: Changes in nitrogen balance from the baseline period to the treatment and post-treatment periods were calculated to determine the anabolic effect of **Formebolone**.

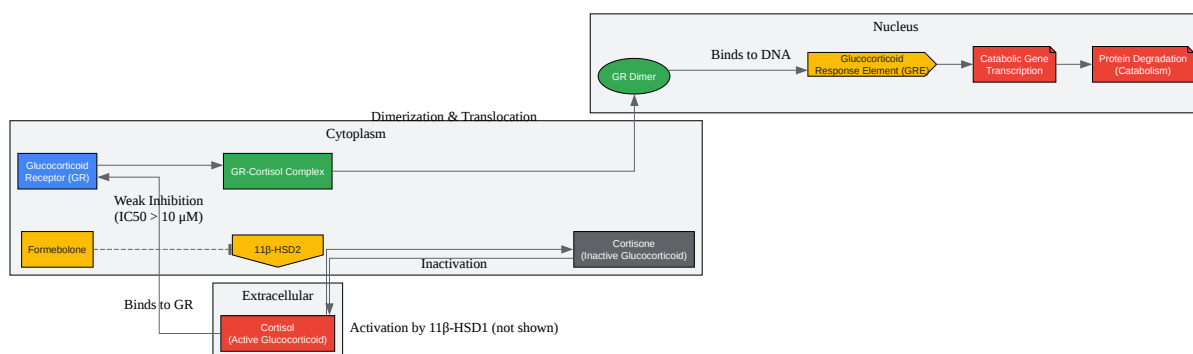
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by **Formebolone** and a typical experimental workflow for assessing its anticatabolic activity.



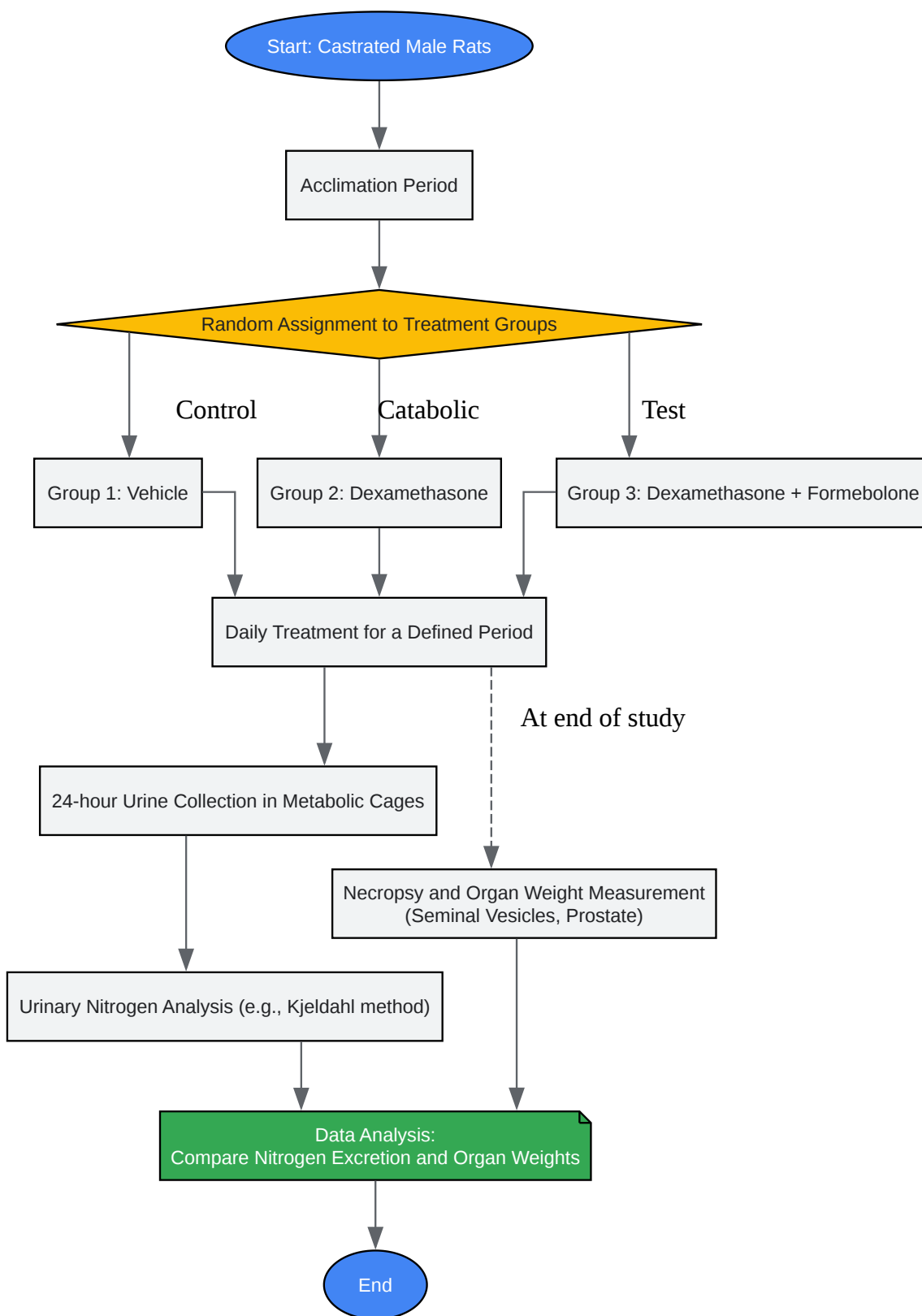
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Figure 1: Simplified diagram of the Androgen Receptor signaling pathway potentially activated by **Formebolone**.



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Figure 2: Glucocorticoid signaling and the potential, weak inhibitory interaction of **Formebolone** with 11 β -HSD2.



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Figure 3: A generalized experimental workflow for assessing the anticatabolic activity of **Formebolone**.

Conclusion

Formebolone (Esiclone, Hubernol) is an anabolic-androgenic steroid with a distinct profile characterized by modest anabolic activity and a notable anticatabolic effect, particularly in counteracting glucocorticoid-induced muscle wasting. While its mechanism of action is not fully elucidated, it appears to involve weak inhibition of 11 β -HSD2 and potential modulation of other enzymatic pathways related to glucocorticoid action, rather than direct, high-affinity binding to the glucocorticoid receptor.

A significant limitation in the current understanding of **Formebolone** is the lack of publicly available, detailed quantitative data from preclinical and clinical studies. Key parameters such as its androgen receptor binding affinity and its anabolic-to-androgenic ratio from standardized assays remain to be definitively reported in accessible literature. The full elucidation of its pharmacological profile would require access to the complete data from the original research conducted on this compound. For drug development professionals, while **Formebolone** presents an interesting historical example of a steroid with separated anabolic and anticatabolic properties, further investigation would be necessary to fully characterize its potential and safety profile according to modern standards.

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- To cite this document: BenchChem. [Formebolone (Esiclone, Hubernol): A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673541#formebolone-brand-names-esiclone-and-hubernol]

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